Enhanced Anti-Proliferative Potency vs. Parent Inhibitor GDC-0068
INY-03-041 exhibits enhanced anti-proliferative effects compared to its parental ATP-competitive inhibitor GDC-0068 (Ipatasertib) in breast cancer cell lines [1]. This superior activity is attributed to the complete elimination of AKT protein rather than transient kinase inhibition [2].
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | Enhanced anti-proliferative effects |
| Comparator Or Baseline | GDC-0068 (Ipatasertib) - baseline inhibition |
| Quantified Difference | Qualitatively superior (enhanced effects) - cell viability reduction |
| Conditions | MDA-MB-468 and HCC1937 breast cancer cell lines |
Why This Matters
This demonstrates that degradation yields superior growth inhibition compared to kinase inhibition alone, making INY-03-041 preferable for studies requiring maximal pathway suppression.
- [1] INY-03-041 trihydrochloride. Anjiechem. Product Datasheet. View Source
- [2] You I, Erickson EC, Donovan KA, et al. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling. Cell Chem Biol. 2020;27(1):66-73.e7. View Source
